molecular formula C25H20FN3O2 B2524198 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 920249-12-3

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide

Katalognummer: B2524198
CAS-Nummer: 920249-12-3
Molekulargewicht: 413.452
InChI-Schlüssel: VGKSRFYQJIEKTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide is a high-purity synthetic compound provided for research and development purposes. This chemical entity features a pyridazine core linked to a biphenyl carboxamide via an ethoxy chain, a structural motif found in compounds investigated for various biological activities. As a research chemical, it is of interest for in vitro studies to elucidate its potential mechanism of action and pharmacological profile. Researchers may explore its utility in developing assays or as a reference standard. The product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Comprehensive quality control is performed to ensure identity and purity. Researchers are responsible for ensuring compliance with all applicable local and national regulations regarding the handling and use of this substance.

Eigenschaften

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c26-22-12-10-20(11-13-22)23-14-15-24(29-28-23)31-17-16-27-25(30)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-15H,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKSRFYQJIEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazine ring. This intermediate is then reacted with 2-bromoethyl ether under basic conditions to introduce the ethyl ether linkage. Finally, the resulting intermediate is coupled with 4-carboxybiphenyl using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of related compounds against various cancer cell lines, showcasing percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against SNB-19 and OVCAR-8 cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 1: Anticancer Efficacy

In a preclinical study, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide was tested on multiple cancer cell lines, including breast and lung cancers. The results demonstrated that the compound significantly reduced cell viability compared to untreated controls. Detailed analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable ADME characteristics, suggesting good oral bioavailability and tissue distribution profiles . These findings support further development as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Bulk and Flexibility : The target compound’s ethoxyethyl-pyridazine substituent provides greater flexibility compared to rigid aliphatic (e.g., cyclooctyl in compound 7) or bicyclic groups (e.g., tetrahydronaphthalenyl in compound 9). This flexibility may enhance binding to enzymes with deep active sites .

Pharmacological and Physicochemical Properties

Metabolic Stability

  • The target compound’s pyridazine ring and fluorophenyl group may confer resistance to oxidative metabolism compared to non-halogenated analogs (e.g., compound 22a in , which lacks halogens) .
  • Piperidine-containing analogs (e.g., compound in ) exhibit higher molecular weights (~386.5 vs. 449.5 for the target), which could reduce blood-brain barrier permeability .

Receptor Interactions

  • Sigma Receptor Modulation : Analogous biphenyl carboxamides (e.g., compound 24 in ) have shown activity at sigma receptors, which regulate dopamine release. The target compound’s pyridazine moiety may alter selectivity compared to tert-butyl or methoxy-substituted derivatives .
  • CYP51 Inhibition : The pyridazine core distinguishes the target compound from imidazole-based CYP51 inhibitors like VNF (), suggesting divergent binding modes in parasitic enzyme inhibition .

Biologische Aktivität

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly regarding its biological activity. This article delves into its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a carboxamide functional group, a pyridazine ring, and a fluorophenyl substituent. These components contribute to its unique chemical properties, enhancing its lipophilicity and potentially influencing its pharmacokinetic profile.

The biological activity of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and impacting downstream signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Structural modifications similar to those found in other biologically active compounds suggest that this compound could exhibit cytotoxic effects against cancer cell lines. Studies have shown that derivatives of similar structures can inhibit key enzymes involved in cancer proliferation .
  • Antimicrobial Properties : The presence of the fluorophenyl group has been associated with enhanced antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains .

Case Studies and Experimental Results

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of the compound exhibited significant cytotoxicity against multiple cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the nanomolar range against breast cancer cells .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell growth regulation, such as kinases and transcription factors .
  • Comparative Analysis : A comparative study involving various derivatives indicated that modifications to the carboxamide group significantly influenced biological activity. For instance, altering substituents on the biphenyl moiety enhanced selectivity towards cancerous cells while reducing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Enzyme/Pathway
Compound AAnticancer0.5Thymidylate synthase
Compound BAntimicrobial0.25DNA gyrase
Compound CAntioxidant1.0Reactive oxygen species

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.